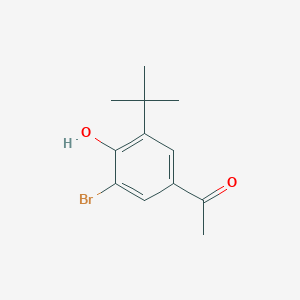
1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone
Cat. No. B8730366
M. Wt: 271.15 g/mol
InChI Key: KJGIJFDKNWWYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07375236B2
Procedure details


Under nitrogen atmosphere, methanol (678 mL), trimethyl orthoformate (796 g, 7.50 mol), and (±)-10-camphorsulfonic acid [(±)-CSA] (11.6 g, 0.050 mol, 2 mol %) were added to 1-(5-bromo-3-tert-butyl-4-hydroxyphenyl)ethanone (678 g, 2.50 mol), followed by stirring. After stirring for 2.7 hours, N,N-dimethylformamide (1.7 L) was added and this was cooled on ice. Furthermore, methyl iodide (700 g) was added followed by potassium carbonate (518 g), and this was stirred at room temperature. After stirring for 5.5 hours, water (4750 mL) and n-heptane (4750 mL) were added and the solution was separated. The organic layer was washed with water (2370 mL), and then sodium sulfate (120.2 g) was added. After stirring, the mixture was filtered by suction, and rinsed with n-heptane (250 mL). The filtrate was evaporated (50° C.) to obtain 808 g of the subject compound as a brown oily substance (yield: 98%, HPLC purity: 96.8%).






Quantity
678 g
Type
reactant
Reaction Step Five



Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:6][CH3:7])([O:4][CH3:5])OC.[Br:8][C:9]1[C:10](O)=[C:11]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:12]=[C:13](C(=O)C)[CH:14]=1.[CH3:23]I.[C:25](=[O:28])([O-])[O-].[K+].[K+]>C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCCCCCC.O.CN(C)C=O.CO>[Br:8][C:9]1[CH:14]=[C:13]([C:1]([O:4][CH3:5])([O:6][CH3:7])[CH3:23])[CH:12]=[C:11]([C:18]([CH3:19])([CH3:21])[CH3:20])[C:10]=1[O:28][CH3:25] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Two
|
Name
|
|
|
Quantity
|
518 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
1.7 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
796 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
678 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=C(C1)C(C)=O)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
678 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 2.7 hours
|
|
Duration
|
2.7 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this was cooled on ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
this was stirred at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 5.5 hours
|
|
Duration
|
5.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (2370 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
sodium sulfate (120.2 g) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered by suction
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with n-heptane (250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated (50° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)(OC)OC)C(C)(C)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 808 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
